N-(4-ethoxyphenyl)-2-((6-methyl-5,5-dioxido-6H-benzo[c]pyrimido[4,5-e][1,2]thiazin-2-yl)thio)acetamide
Description
Properties
IUPAC Name |
N-(4-ethoxyphenyl)-2-(6-methyl-5,5-dioxopyrimido[5,4-c][2,1]benzothiazin-2-yl)sulfanylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N4O4S2/c1-3-29-15-10-8-14(9-11-15)23-19(26)13-30-21-22-12-18-20(24-21)16-6-4-5-7-17(16)25(2)31(18,27)28/h4-12H,3,13H2,1-2H3,(H,23,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QAFMKBJNYZZQJB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=O)CSC2=NC=C3C(=N2)C4=CC=CC=C4N(S3(=O)=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N4O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
456.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(4-ethoxyphenyl)-2-((6-methyl-5,5-dioxido-6H-benzo[c]pyrimido[4,5-e][1,2]thiazin-2-yl)thio)acetamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its antimicrobial properties, mechanism of action, and relevant case studies.
Chemical Structure and Properties
The compound features a complex structure that includes a benzo[c]pyrimido[4,5-e][1,2]thiazine core. Its molecular formula is , and it possesses a molecular weight of approximately 440.57 g/mol. The presence of various functional groups contributes to its biological activity.
Antimicrobial Activity
Research indicates that compounds similar to this compound exhibit notable antimicrobial properties. For instance:
- In vitro Studies : Compounds with similar structures have demonstrated significant antibacterial activity against Gram-positive and Gram-negative bacteria such as Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values for these compounds typically range from 0.052 mg/mL to 1.6 mg/mL depending on the specific structural modifications .
| Compound | MIC (mg/mL) | Bacteria Targeted |
|---|---|---|
| Compound A | 0.052 | E. coli |
| Compound B | 1.6 | S. aureus |
| N-(4-ethoxyphenyl)-... | TBD | TBD |
The proposed mechanism of action involves the interaction of the compound with specific enzymes or receptors within microbial cells. It is hypothesized that the compound may inhibit key metabolic pathways or disrupt cell wall synthesis, leading to bacterial cell death. The thiazine moiety likely plays a crucial role in binding to these targets due to its electron-rich nature .
Case Studies
Several studies have investigated the biological activity of compounds related to this compound:
- Antibacterial Screening : A study screened various derivatives against a panel of bacteria and found that modifications in the side chain significantly affected antibacterial potency. The most active derivative exhibited an MIC comparable to established antibiotics .
- In Vivo Efficacy : In animal models, compounds with similar structures have shown promise in treating infections caused by resistant strains of bacteria. These studies suggest a potential for clinical applications in antibiotic-resistant infections .
- Cholinesterase Inhibition : Some derivatives have been found to inhibit cholinesterase enzymes, which may have implications for neurodegenerative diseases like Alzheimer's .
Scientific Research Applications
Antimicrobial Properties
Research has indicated that compounds similar to N-(4-ethoxyphenyl)-2-((6-methyl-5,5-dioxido-6H-benzo[c]pyrimido[4,5-e][1,2]thiazin-2-yl)thio)acetamide exhibit significant antimicrobial activity. For instance, derivatives of benzothiazine have been studied for their efficacy against various bacterial strains, demonstrating potential as antimicrobial agents in clinical settings .
Anticancer Activity
Studies have shown that pyrimido derivatives can inhibit cancer cell proliferation. The mechanism often involves the induction of apoptosis in cancer cells and the inhibition of specific pathways associated with tumor growth. The compound's structural features may enhance its ability to interact with biological targets involved in cancer progression .
Neurological Effects
Certain derivatives of thiazine compounds have been explored for their effects on the central nervous system. They may act as modulators for potassium channels and exhibit properties beneficial for treating neurological disorders such as anxiety and depression . The specific interactions of this compound with neurotransmitter systems are areas of ongoing research.
Hepatitis B Treatment
Recent studies have identified compounds similar to this compound as potential modulators of hepatitis B virus core proteins. These compounds may serve as allosteric effectors that enhance antiviral activity against hepatitis B, showing promise for future therapeutic applications .
Cardiovascular Applications
Research into 1,4-benzothiazine derivatives has revealed their potential use as potassium channel openers in vascular smooth muscle. This property suggests that this compound may also have cardiovascular applications by promoting vasodilation and improving blood flow .
Case Studies
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Structural Differences
The target compound’s benzo[c]pyrimido[4,5-e][1,2]thiazin core distinguishes it from widely studied benzothiazole derivatives, such as those reported in . For example, N-(5,6-methylenedioxybenzothiazole-2-yl) analogs (e.g., compounds 3b–3h ) feature a benzothiazole scaffold with a methylenedioxy substituent, whereas the target compound’s fused tricyclic system introduces enhanced rigidity and electronic effects due to the sulfone (5,5-dioxido) group .
Substituent Effects on Physicochemical Properties
The 4-ethoxyphenyl group in the target compound contrasts with substituents in benzothiazole derivatives, such as triazoles, tetrazoles, and piperazines. These differences influence solubility, melting points, and bioavailability:
The higher melting points of benzothiazole derivatives (e.g., 265°C for 3c ) may reflect stronger intermolecular interactions (e.g., hydrogen bonding via piperazine or triazole groups), whereas the target compound’s sulfone group could enhance polarity but reduce crystallinity .
Spectroscopic Characterization
While benzothiazole derivatives are characterized by consistent APCI-MS and NMR data (e.g., molecular ion peaks at m/z 350–450), the target compound’s fused core and sulfone group would likely produce distinct spectroscopic signatures, such as downfield shifts in ¹³C-NMR due to electron-withdrawing sulfone effects .
Q & A
Q. What are the recommended synthetic routes and characterization techniques for this compound?
The compound can be synthesized via condensation reactions between functionalized pyrimido-benzothiazine and thioacetamide precursors, analogous to methods used for structurally related benzothiazin derivatives. Key steps include cyclization and sulfur incorporation. Post-synthesis, structural validation requires 1H/13C NMR (to confirm substituent positions and tautomerism), mass spectrometry (for molecular weight verification), and elemental analysis (to ensure purity and stoichiometry) .
Q. How can NMR spectroscopy resolve tautomeric or dynamic structural features in this compound?
The 1H NMR spectrum may reveal tautomeric equilibria, such as keto-enol or thione-thiol forms, depending on solvent polarity and temperature. For example, highlights a 1:1 tautomeric ratio in a related acetamide derivative, resolved via peak integration and chemical shift analysis. Assigning signals to specific tautomers requires 2D NMR (e.g., COSY, NOESY) and comparison with computed spectra .
Q. What analytical methods are critical for assessing purity and stability?
High-performance liquid chromatography (HPLC) with UV detection is recommended for purity assessment. Stability studies under varying pH, temperature, and light exposure should employ accelerated degradation protocols followed by LC-MS to identify degradation products. Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) can monitor thermal stability .
Advanced Research Questions
Q. How can researchers optimize low-yielding steps in synthesizing the thioacetamide moiety?
Systematic optimization via Design of Experiments (DoE) is advised. For example, demonstrates flow-chemistry approaches to improve reaction efficiency. Key variables include temperature, solvent polarity (e.g., DMF vs. THF), catalyst loading (e.g., Et3N), and reaction time. Response surface methodology (RSM) can model interactions between factors and maximize yield .
Q. What strategies address contradictory bioactivity data across structural analogs?
Contradictions may arise from differences in substituent electronic effects or assay conditions. Conduct structure-activity relationship (SAR) studies by synthesizing analogs with systematic modifications (e.g., ethoxy group replacement, methyl group position). Use standardized assays (e.g., enzyme inhibition, cell viability) under controlled conditions. Computational docking studies can further rationalize interactions with biological targets .
Q. How to validate the compound’s mechanism of action in complex biological systems?
Combine target-based assays (e.g., kinase inhibition profiling) with phenotypic screening (e.g., anti-inflammatory or antioxidant activity in cell models). For example, highlights antioxidant evaluation via DPPH radical scavenging assays. Follow-up mechanistic studies might include Western blotting (protein expression) or fluorescence-based probes for real-time monitoring of reactive oxygen species (ROS) .
Q. What computational tools predict metabolic stability and toxicity?
Use in silico ADMET prediction platforms (e.g., SwissADME, ProTox-II) to assess metabolic pathways, cytochrome P450 interactions, and hepatotoxicity. Molecular dynamics simulations can model interactions with metabolic enzymes, while density functional theory (DFT) calculations evaluate reactive intermediates. Experimental validation via microsomal stability assays (e.g., liver microsomes) is critical .
Methodological Notes
- Synthesis Optimization : emphasizes flow chemistry for scalability and reproducibility.
- Bioactivity Validation : Prioritize orthogonal assays (e.g., enzymatic and cellular) to minimize false positives .
- Data Contradictions : Cross-validate findings using multiple characterization techniques (e.g., XRD for crystal structure confirmation) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
